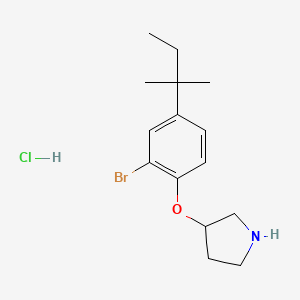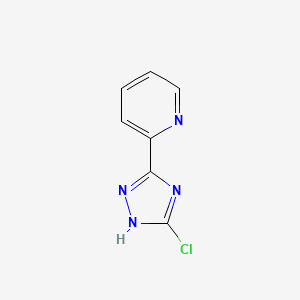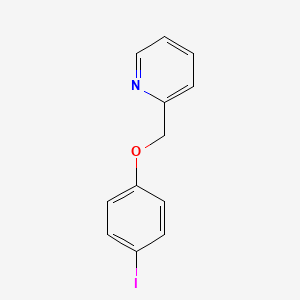
2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride
説明
2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride (2B4TPPEH) is a synthetic compound that is used for a variety of purposes in scientific research. It is a colorless, water-soluble solid that has been widely studied for its potential applications in various areas, including pharmacology, biochemistry, and drug development. In
科学的研究の応用
Poly(ether imide)s Synthesis
Research by Liaw et al. (2001) focused on the synthesis and characterization of new highly organosoluble poly(ether imide)s derived from a bulky pendent bis(ether anhydride). These polymers exhibited excellent solubility in various solvents, high glass transition temperatures, and thermal stability up to 450°C. This research contributes to the development of materials with potential applications in high-performance polymers for the electronics and aerospace industries due to their outstanding thermal and solubility properties (Liaw, Hsu, & Liaw, 2001).
Brominated Flame Retardants
Eriksson, Jakobsson, and Fredriksson (2001) studied the developmental neurotoxic effects of brominated flame retardants, specifically polybrominated diphenyl ethers (PBDEs). Although not directly related to the specified compound, this research highlights the environmental and health implications of brominated organic compounds. PBDEs are used in electrical appliances, building materials, and textiles for their flame-retardant properties. The study found that exposure to PBDEs can cause permanent aberrations in spontaneous behavior and affect learning and memory functions in mice (Eriksson, Jakobsson, & Fredriksson, 2001).
特性
IUPAC Name |
3-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-4-15(2,3)11-5-6-14(13(16)9-11)18-12-7-8-17-10-12;/h5-6,9,12,17H,4,7-8,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHASPTOUWJXJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride | |
CAS RN |
1220019-18-0 | |
| Record name | Pyrrolidine, 3-[2-bromo-4-(1,1-dimethylpropyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Allyloxy)phenyl]ethanamine](/img/structure/B1525538.png)
![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)


![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)
![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)





![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)